N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide
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Overview
Description
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a benzofuran ring, a methoxy group, and a cyclopropylpyrimidinyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Methoxy Group: This step often involves methylation reactions using reagents such as methyl iodide.
Attachment of the Cyclopropylpyrimidinyl Moiety: This is typically done through nucleophilic substitution reactions.
Industrial Production Methods
For large-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves:
Optimization of Reaction Conditions: Including temperature, solvent, and reaction time.
Use of Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Typically performed under acidic or basic conditions with oxidizing agents.
Reduction: Often carried out in anhydrous solvents under inert atmosphere.
Substitution: Requires appropriate leaving groups and nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. These may include:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Modulating Receptor Activity: Affecting signal transduction pathways.
Interacting with DNA or RNA: Influencing gene expression and protein synthesis.
Comparison with Similar Compounds
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:
- N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide .
- N-((6-cyclopropylpyrimidin-4-yl)methyl)cinnamamide .
These compounds share structural similarities but differ in their specific functional groups and overall chemical properties, which can influence their reactivity and applications.
Properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-15-4-2-3-12-7-16(24-17(12)15)18(22)19-9-13-8-14(11-5-6-11)21-10-20-13/h2-4,7-8,10-11H,5-6,9H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPQKUAEFSWGSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=CC(=NC=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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